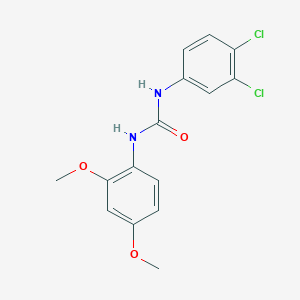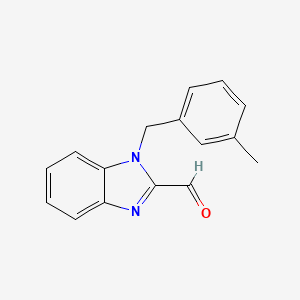![molecular formula C9H21N3O2S B5694772 N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide, also known as Sulfamide or NPS 2143, is a potent and selective inhibitor of the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes. Sulfamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer.
Wirkmechanismus
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide acts as a selective antagonist of the CaSR, which is expressed in various tissues, including the parathyroid gland, kidney, bone, and brain. CaSR activation leads to the release of parathyroid hormone and the regulation of calcium and phosphate homeostasis. This compound inhibits CaSR-mediated signaling by binding to the receptor's allosteric site, preventing the binding of calcium ions and other ligands.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the reduction of serum calcium levels, and the suppression of bone resorption. This compound has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has several advantages for laboratory experiments, including its high potency and selectivity for CaSR, its ability to penetrate cell membranes, and its stability in biological fluids. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, this compound's potential as a treatment for other diseases, such as diabetes, hypertension, and cardiovascular disease, should be explored.
Conclusion
This compound is a potent and selective inhibitor of the calcium-sensing receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well characterized. Future research on this compound should focus on its potential as a therapeutic agent for various diseases and the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity.
Synthesemethoden
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide can be synthesized through a multi-step process involving the reaction of piperidine with dimethylamine, followed by the reaction of the resulting compound with thionyl chloride and then with sulfamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological conditions. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo, making it a potential anticancer drug candidate. This compound has also been studied for its effects on bone metabolism and its potential as a treatment for osteoporosis and other bone disorders. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S/c1-11(2)15(13,14)10-6-9-12-7-4-3-5-8-12/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKMIXKMIAWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
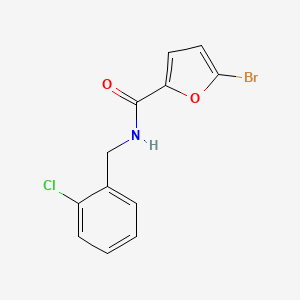
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)

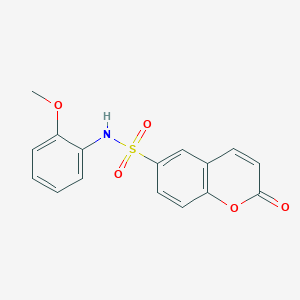


![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

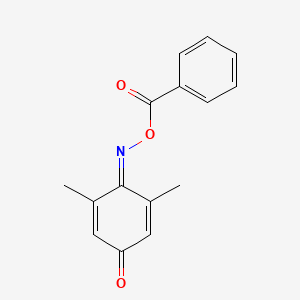
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
